molecular formula C22H24ClN3O3S2 B2364596 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 896676-03-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No. B2364596
CAS RN: 896676-03-2
M. Wt: 478.02
InChI Key: DXVMTRVZGORXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Derivatives of benzothiazole, such as those synthesized from indapamide and related compounds, have demonstrated pro-apoptotic activity in cancer cell lines, including melanoma. Specifically, certain derivatives showed growth inhibition in melanoma cell lines, with one compound exhibiting significant anticancer activity against the melanoma cancer cell line MDA–MB435. Additionally, these compounds were evaluated as inhibitors of human carbonic anhydrase isoforms, demonstrating inhibition with low micromolar IC50 values, suggesting their potential use in cancer therapy through enzyme inhibition mechanisms (Yılmaz et al., 2015).

Enzyme Inhibitors

Benzothiazole derivatives have also been investigated for their ability to inhibit carbonic anhydrases, enzymes that play critical roles in physiological processes such as respiration and pH regulation. A study on microwave-assisted synthesis of acridine-acetazolamide conjugates revealed that these compounds inhibit cytosolic and membrane-bound carbonic anhydrase isoforms in low micromolar and nanomolar ranges, highlighting their potential as therapeutic agents (Ulus et al., 2016).

Antibacterial Studies

Another study focused on the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, revealing significant antibacterial activities against various microorganisms including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This research underscores the potential of benzothiazole derivatives in developing new antibacterial agents (Obasi et al., 2017).

Green Chemistry Applications

The field of green chemistry has also benefited from the exploration of benzothiazole derivatives. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions conforming to green chemistry principles demonstrated nearly quantitative yields, emphasizing the potential of these compounds in environmentally friendly chemical synthesis processes (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-8-13-18(23)20-19(14)24-22(30-20)25-21(27)15-9-11-17(12-10-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVMTRVZGORXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.